molecular formula C11H16N2O5 B2513647 N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine CAS No. 254438-84-1

N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine

Cat. No. B2513647
M. Wt: 256.258
InChI Key: KRMNIBRMACJMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187905B1

Procedure details

1.5 g of diethyl 2-(tert-butoxyformamido)-2-[(5-oxazolyl)methyl]malonate were dissolved in 1.5 ml of water and 1.5 ml of ethanol. 337 mg of sodium hydroxide were added and the mixture was stirred overnight at room temperature. The mixture was then acidified to pH 5 with acetic acid and the solvent was removed by evaporation. The residue was dissolved in 5 ml of toluene and 0.64 ml of triethylamine was added. The mixture was heated at reflux for 2 hours and then the solvents were evaporated. Ethyl acetate was added and the solution was washed with saturated aqueous citric acid solution. The organic layer was dried over magnesium sulphate to give 1.224 g of crude N-(tert-butoxycarbonyl)-3(5-oxazolyl)-DL-alanine, 1H NMR (250 MHZ, d6-DMSO) δ: 1.4 (s,9H), 3.0-3.3 (m,2H), 6.95 (s,1H), 7.25 (m, 1H), 8.3 (s,1H).
Name
diethyl 2-(tert-butoxyformamido)-2-[(5-oxazolyl)methyl]malonate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]([CH2:20][C:21]1[O:25][CH:24]=[N:23][CH:22]=1)(C(OCC)=O)[C:10]([O:12]CC)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].C(O)(=O)C>O.C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]([C:10]([OH:12])=[O:11])[CH2:20][C:21]1[O:25][CH:24]=[N:23][CH:22]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
diethyl 2-(tert-butoxyformamido)-2-[(5-oxazolyl)methyl]malonate
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=CN=CO1
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
337 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 5 ml of toluene
ADDITION
Type
ADDITION
Details
0.64 ml of triethylamine was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added
WASH
Type
WASH
Details
the solution was washed with saturated aqueous citric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulphate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(CC1=CN=CO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.224 g
YIELD: CALCULATEDPERCENTYIELD 113.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.